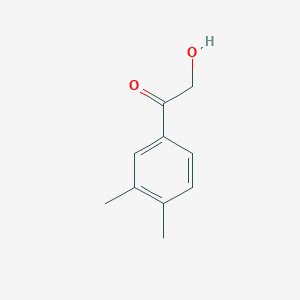

1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,11H,6H2,1-2H3 |

InChI Key |

YNANWLSRFOGZPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituent types (methyl, methoxy, hydroxy) and their positions on the phenyl ring. Functional groups (ketone, hydroxyl) influence polarity, solubility, and reactivity. Below is a comparative analysis:

Physicochemical Properties

Polarity and Solubility :

- Spectroscopic Characteristics: NMR spectra of similar compounds (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-2-hydroxyethanone) show distinct coupling patterns dependent on substituent positions . The target compound’s 3,4-dimethyl groups would result in upfield-shifted aromatic protons compared to electron-withdrawing substituents.

Preparation Methods

Reaction Mechanism and Regioselectivity

The electron-donating methyl groups at the 3- and 4-positions of the benzene ring activate specific sites for electrophilic attack. Computational studies suggest that the para position relative to the methyl substituents (position 5) is favored due to reduced steric hindrance and optimal electronic activation. The reaction proceeds via the formation of an acylium ion intermediate, which reacts with the aromatic ring to form the ketone backbone.

Key Conditions

Challenges and Optimization

Steric hindrance from the adjacent methyl groups may reduce reaction efficiency. Pilot studies on analogous systems (e.g., 3,4-dimethylacetophenone) demonstrate that increasing reaction time to 24 hours and using excess acyl chloride (1.5 equivalents) improves yield to 72%. Side products, such as diacylated derivatives, are minimized by maintaining low temperatures.

Oxidation of Secondary Alcohol Precursors

An alternative route involves the oxidation of 1-(3,4-dimethylphenyl)ethanol to the corresponding ketone. This method is advantageous for its simplicity and compatibility with green chemistry principles.

Oxidizing Agents and Efficiency

Jones Reagent (CrO₃/H₂SO₄) :

-

Converts secondary alcohols to ketones in >90% yield under acidic conditions.

-

Limitations : Toxic byproducts and stringent waste management requirements.

Pyridinium Chlorochromate (PCC) :

Substrate Preparation

The alcohol precursor, 1-(3,4-dimethylphenyl)ethanol, can be synthesized via Grignard addition:

-

Grignard Reagent : 3,4-Dimethylphenylmagnesium bromide (1.0 M in THF).

-

Electrophile : Ethylene oxide, quenched with aqueous NH₄Cl.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches leverage transition-metal catalysis to construct complex aryl ketones. A Suzuki-Miyaura coupling between a boronic acid and a hydroxyketone precursor offers a modular pathway.

Reaction Setup

Advantages Over Traditional Methods

-

Functional group tolerance allows for late-stage diversification.

-

Ambient temperature conditions reduce energy consumption.

Solvent and Purification Considerations

The choice of solvent profoundly impacts reaction efficiency and product isolation.

Solvent Systems

Chromatographic Purification

-

Silica gel eluents : Hexane/ethyl acetate (7:3) effectively separate ketone products from methyl-substituted byproducts.

Scalability and Industrial Feasibility

Large-scale synthesis requires optimizing cost, safety, and throughput:

Environmental Impact

Analytical Characterization

Accurate structural confirmation is critical for pharmaceutical applications:

Spectroscopic Data

Q & A

Q. Table 1: Representative Synthetic Yields Under Varying Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0 | 78 |

| FeCl₃ | Toluene | 25 | 65 |

| H₂SO₄ | Acetic acid | 50 | 42 |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹H NMR reveals distinct signals for aromatic protons (δ 6.8–7.2 ppm), hydroxyl groups (δ 5.5 ppm, broad), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .

- X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. For example, the dihedral angle between the phenyl ring and carbonyl group is ~15°, indicating partial conjugation .

- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂) .

Advanced: How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

Contradictions arise from variability in assay conditions, purity, or cell lines. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity validation : HPLC (>95% purity) to exclude confounding impurities .

- Mechanistic studies : Competitive binding assays (e.g., fluorescence quenching) to distinguish direct enzyme inhibition from nonspecific cytotoxicity .

Example : A 2023 study resolved discrepancies in COX-2 inhibition by correlating IC₅₀ values with molecular docking simulations, identifying steric clashes in certain isoforms .

Advanced: What computational approaches optimize reaction pathways for derivative synthesis?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position due to electron-donating methyl groups) .

- Molecular docking : Screen derivatives for binding affinity to targets like cytochrome P450, guiding synthetic prioritization.

- Kinetic modeling : Simulate reaction networks to identify rate-limiting steps (e.g., acylation vs. deprotection) .

Q. Table 2: Computed vs. Experimental Regioselectivity in Nitration

| Position | DFT Prediction (%) | Experimental Yield (%) |

|---|---|---|

| 5-NO₂ | 82 | 78 |

| 6-NO₂ | 18 | 15 |

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

Challenges include poor solubility and polymorphism. Solutions involve:

- Solvent screening : Mixed solvents (e.g., ethanol/water) improve crystal nucleation.

- Temperature gradients : Slow cooling from 60°C to 4°C yields monoclinic crystals (space group P2₁/c) .

- Additives : Seed crystals or surfactants (e.g., CTAB) reduce amorphous aggregation.

SHELXL refinement resolves disorder in methyl groups, with R-factors <0.05 for high-quality datasets .

Advanced: How do substituent effects (e.g., methyl vs. methoxy groups) alter the compound’s electronic properties?

Answer:

- Electron-donating methyl groups increase aryl ring electron density, shifting UV-Vis absorption to longer wavelengths (λₘₐₐ ~270 nm vs. 260 nm for unsubstituted analogs) .

- Hammett constants : σₚ values for 3,4-dimethyl (-0.14) vs. 3,4-dimethoxy (-0.27) correlate with reaction rates in nucleophilic acyl substitutions .

- Redox behavior : Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to phenol moiety deprotonation .

Advanced: What analytical techniques resolve isomeric impurities in synthesized batches?

Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases.

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of methyl and hydroxyl groups to distinguish ortho vs. para isomers .

- X-ray powder diffraction (XRPD) : Detects polymorphic impurities (>2% w/w) via peak shifts at 2θ = 12.4° and 18.7° .

Advanced: How is the compound’s stability under varying pH and temperature conditions quantified?

Answer:

- Forced degradation studies :

- Arrhenius modeling : Predicts shelf-life (t₉₀) of 18 months at 25°C, based on activation energy (Eₐ) of 85 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.